molecular formula C11H13NO2 B7820130 Ethyl 3-(4-aminophenyl)acrylate

Ethyl 3-(4-aminophenyl)acrylate

Cat. No.: B7820130
M. Wt: 191.23 g/mol
InChI Key: NRPMBSHHBFFYBF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-aminophenyl)acrylate: is an organic compound with the molecular formula C11H13NO2. It is a derivative of acrylate and contains an amino group attached to the phenyl ring

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common method involves the condensation of 4-aminophenol with ethyl acrylate in the presence of a strong acid catalyst, such as sulfuric acid.

  • Reduction Reaction: Another approach is the reduction of ethyl 3-(4-nitrophenyl)acrylate using reducing agents like tin chloride (SnCl2) or iron powder in acidic conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically synthesized using a batch process where reactants are mixed in a reactor, and the reaction is controlled to optimize yield and purity.

  • Continuous Process: Some industrial setups may employ a continuous process, where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The amino group on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones and other oxidized derivatives.

  • Reduction Products: Amine derivatives, such as ethyl 3-(4-aminophenyl)propionate.

  • Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Ethyl 3-(4-aminophenyl)acrylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Biology: The compound is utilized in biological studies to investigate the effects of amino-substituted acrylates on cellular processes. Medicine: Industry: The compound is used in the production of coatings, adhesives, and other industrial materials due to its adhesive properties and chemical stability.

Mechanism of Action

The mechanism by which Ethyl 3-(4-aminophenyl)acrylate exerts its effects involves its interaction with molecular targets and pathways. The amino group on the phenyl ring can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, influencing biological processes.

Comparison with Similar Compounds

  • Ethyl 3-(3-aminophenyl)acrylate: Similar structure but with the amino group on a different position on the phenyl ring.

  • Ethyl 3-(4-nitrophenyl)acrylate: Similar structure but with a nitro group instead of an amino group.

  • Ethyl 3-(4-hydroxyphenyl)acrylate: Similar structure but with a hydroxyl group instead of an amino group.

Properties

IUPAC Name

ethyl 3-(4-aminophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPMBSHHBFFYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5048-82-8
Record name Ethyl 3-(4-aminophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5048-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

32.6 parts of 4-amino-cinnamic acid are heated under reflux for three hours in a mixture comprising 100 parts of absolute ethyl alcohol and 20 parts of 66°Be sulphuric acid. The product is poured on to 200 parts of water and 200 parts of ice, made alkaline to pH 8 by the addition of 38 parts of a 35° Be solution of sodium hydroxide, and the solid is filtered off, washed with water and recrystallised from 150 parts of ethyl alcohol and 150 parts of water. Ethyl-p-amino-cinnamate is thus obtained. Yield 78% M.p. 68°-69° C.
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Synthesis routes and methods II

Procedure details

The above approach could be used to convert 4-nitrobenzaldehyde (Aldrich) into 3-(4-nitrophenyl)propenoic acid ethyl ester. The latter compound could be reduced (J. Am. Chem. Soc., 1944, 66, 1442) to give 3-(4-aminophenyl)propenoic acid ethyl ester. Reaction of (4-aminophenyl)-propenoic acid ethyl ester with an omega-haloalkyl-isocyanate provides an 4-(omega-haloalkylaminocarbonyl)aminophenyl)propenoic acid ethyl ester (see., Khim. Farm. Zh. 1984, 18(12), 1432-1436). The latter compound can be reacted with sodium hydride to give a 4-(1,3-diaza-2-oxoalicyclylphenyl)propenoic acid ethyl ester (see., Bioorg. Med. Chem. Lett. 1999, 9(5), 749-754), the latter compound could be converted to give a 3-(4-(1,3-diaza-2-oxoalicycl-1-yl)phenyl)propenoic acid ethyl ester by the methods described in Bioorg. Med. Chem. Lett. 1999, 9(5), 749-754. The latter compound could be elaborated by methods described previously, to give a 3-(4-(1,3-diaza-2-oxoalicycl-1-yl)phenyl)-3-amino propanoic acid ethyl ester suitable for subsequent coupling.
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Synthesis routes and methods III

Procedure details

Under nitrogen, 17.5 g (19.4 mmol) lithium-cobalt (I) phthalocyanine×4.5 THF and 663 mg (3 mmol) p-nitro cinnamic ethyl ester are agitated in 100 ml ethanol for 65 hours at 20° C. The green reaction mixture is mixed with 10 ml water; CO2 and air are passed into it for 5 min. and the blue precipitate is centrifuged which is washed out with ethanol and ether. The centrifugate collected is concentrated and the residue separated into methylene chloride and water. Concentration of the organic phase, dried with sodium sulfate, produces 470 mg (82%) p-amino cinnamic ethyl ester.
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lithium-cobalt (I) phthalocyanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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